molecular formula C17H17F2NO3 B2998397 2-(2-fluorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide CAS No. 1797896-36-6

2-(2-fluorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide

Cat. No.: B2998397
CAS No.: 1797896-36-6
M. Wt: 321.324
InChI Key: ZZVUSGMURYEOHW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide is a fluorinated acetamide derivative characterized by a phenoxy-acetamide backbone substituted with fluorine atoms at strategic positions. The compound features a 2-fluorophenoxy group linked to an acetamide moiety, which is further connected to a 3-fluorophenyl ring via a methoxyethyl chain.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-22-16(12-5-4-6-13(18)9-12)10-20-17(21)11-23-15-8-3-2-7-14(15)19/h2-9,16H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUSGMURYEOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)COC1=CC=CC=C1F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide typically involves a multi-step process. One common synthetic route includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-fluorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pharmacological Potential

  • Fluorophenoxy acetamides (e.g., ) show anti-inflammatory activity linked to COX-2 inhibition. The target compound’s methoxyethyl chain may improve solubility and bioavailability compared to bulkier analogs like 30 or 31 .
  • The trifluoromethoxy group in compound 2f () highlights the role of electron-withdrawing groups in enhancing metabolic stability, a feature shared with the target compound’s dual fluorination .

Structural Uniqueness

  • The methoxyethyl linker differentiates it from analogs with ester or sulfonamide linkers (e.g., ), which may alter pharmacokinetic profiles .

Research Implications

Optimized Bioactivity : Dual fluorination and flexible linkers could enhance target selectivity in neurological or inflammatory pathways.

Synthetic Scalability : Methods from (e.g., bromoacetyl bromide coupling) are viable for large-scale synthesis.

Biological Activity

Overview

2-(2-fluorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide is a synthetic organic compound characterized by its unique fluorinated structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme interactions and metabolic pathways. The molecular formula of this compound is C17H17F2NO3C_{17}H_{17}F_{2}NO_{3} .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound's binding affinity to various enzymes and receptors, influencing several biochemical pathways. The precise mechanisms can vary based on the target enzyme or receptor involved.

PropertyValue
Molecular FormulaC17H17F2NO3C_{17}H_{17}F_{2}NO_{3}
Molecular Weight331.32 g/mol
CAS Number1797896-36-6

Biological Activity

Inhibition Studies: Research indicates that compounds with similar structural features, particularly those containing fluorine substituents, exhibit potent inhibitory effects on specific enzymes. For instance, studies on related compounds have demonstrated that the introduction of a fluoro group significantly enhances potency and selectivity against various targets, such as α-l-fucosidases .

Case Study - α-l-Fucosidase Inhibition: A structure-activity relationship study revealed that derivatives with fluoro groups show increased inhibition potency against α-l-fucosidases, which are crucial in glycoprotein metabolism. The IC50 values for related compounds ranged from 0.0079μM0.0079\,\mu M to 0.044μM0.044\,\mu M, indicating strong potential for therapeutic applications in treating genetic disorders associated with fucosidase deficiencies .

Research Applications

The compound's unique structure makes it valuable in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research: It is utilized to study enzyme interactions and metabolic pathways, providing insights into biochemical processes influenced by fluorinated compounds.
  • Material Science: Its properties can contribute to the development of advanced materials, including polymers and coatings .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-fluorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide, and how can reaction conditions be adjusted to improve yield?

  • Methodology : The synthesis involves nucleophilic substitution and condensation reactions. For example, 2-chloroacetamide can react with fluorophenol derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the phenoxyacetamide backbone . Microwave-assisted synthesis (e.g., 80°C, 30 minutes) may enhance reaction efficiency compared to traditional 24-hour stirring . Key parameters to optimize include solvent choice (polar aprotic solvents like DMF improve solubility), temperature control, and stoichiometric ratios of fluorophenol intermediates.
ParameterTraditional Method Microwave-Assisted
Reaction Time24 hours30 minutes
Yield Range60-75%80-90%
SolventAcetonitrileDMF

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., fluorine atoms on phenyl rings) and LC-MS to confirm molecular weight (MW: 347.3 g/mol). Single-crystal X-ray diffraction (SCXRD) resolves intramolecular interactions, such as C–H···O bonds, which stabilize the conformation . Purity (>95%) is validated via HPLC with a C18 column (mobile phase: methanol/water, 70:30) .

Q. What analytical techniques are critical for detecting degradation products or byproducts during synthesis?

  • Methodology : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. High-resolution mass spectrometry (HR-MS) identifies unexpected byproducts (e.g., dehalogenation or oxidation). For degradation studies, accelerated stability testing (40°C/75% RH for 6 months) coupled with FTIR detects hydrolytic cleavage of the acetamide bond .

Advanced Research Questions

Q. How do fluorinated substituents on the phenyl rings influence the compound’s bioactivity, and what computational models predict its target selectivity?

  • Methodology : Fluorine atoms enhance metabolic stability and lipophilicity (logP ~2.8). Molecular docking (AutoDock Vina) against targets like PDE10A or TRPC channels reveals that 3-fluorophenyl groups improve binding affinity via hydrophobic interactions . QSAR models correlate substituent positions (e.g., para- vs. meta-fluorine) with IC₅₀ values in enzyme inhibition assays .
Substituent PositionPDE10A Inhibition (IC₅₀, nM)
2-Fluorophenoxy12.4
3-Fluorophenyl8.7

Q. What strategies resolve contradictions in reported biological activity data for fluorinated acetamide derivatives?

  • Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability). Validate results using orthogonal assays:

  • In vitro : MTT assays (MCF-7, SK-N-SH) with standardized protocols (10 µM, 48 hours) .
  • In silico : Compare docking poses across multiple protein conformations (e.g., ALK5 for fibrosis ).
  • Control for batch-to-batch purity variations using HPLC-ELSD .

Q. How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodology : Molecular dynamics simulations (GROMACS) predict BBB permeability via parameters like polar surface area (<90 Ų) and membrane partitioning (logD ~2.5). In vitro BBB models (hCMEC/D3 cells) validate predictions by measuring Papp values. Substituent modifications (e.g., methoxyethyl groups) reduce hydrogen-bond donors, enhancing passive diffusion .

Methodological Notes for Experimental Design

  • Synthesis Reproducibility : Use anhydrous conditions to prevent hydrolysis of the methoxyethyl group .
  • Bioactivity Validation : Include positive controls (e.g., Doxorubicin for anticancer assays) and replicate experiments (n=3) to ensure statistical significance .
  • Data Conflict Resolution : Cross-reference crystallographic data (CCDC Deposition Numbers) to confirm structural assignments .

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